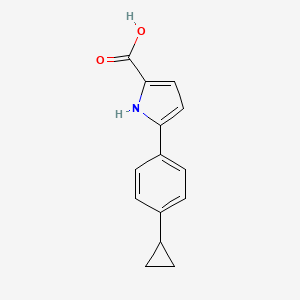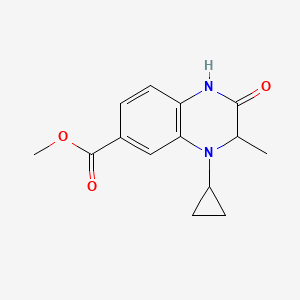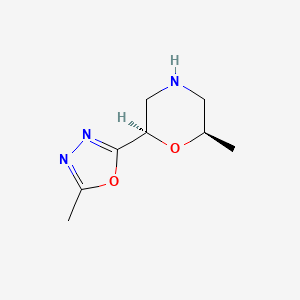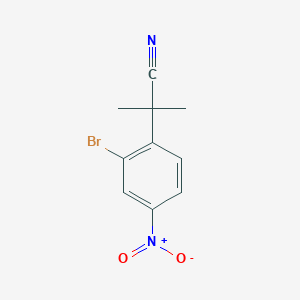![molecular formula C9H15NO B11717721 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a sulfur and nitrogen atom in a five-membered ring.
Imidazoles: Compounds with two nitrogen atoms in a five-membered ring.
Pyrrolidines: Compounds with a nitrogen atom in a five-membered ring.
Uniqueness
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
QWIDXVHOGOXFLU-NKWVEPMBSA-N |
Isomeric SMILES |
CC1([C@H]2CCC(=O)N[C@@H]1C2)C |
Canonical SMILES |
CC1(C2CCC(=O)NC1C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)


![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

